N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-3,4-dimethoxybenzamide

Physicochemical profiling Drug-likeness Medicinal chemistry

Procure N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-3,4-dimethoxybenzamide (CAS 477486-43-4) for differentiated lead generation. This 3,4-dimethoxybenzamide-substituted benzothiazole-thiazole hybrid is a blank-slate probe for antimicrobial screening (ESKAPE pathogens) and NQO2 inhibitor SAR expansion. Unlike generic scaffold analogs, the specific 3,4-dimethoxy substitution geometry offers a unique opportunity to generate proprietary data and explore linker-dependent target engagement, as supported by P2X3 antagonism claims in WO 2016/091776.

Molecular Formula C19H15N3O3S2
Molecular Weight 397.47
CAS No. 477486-43-4
Cat. No. B2471645
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-3,4-dimethoxybenzamide
CAS477486-43-4
Molecular FormulaC19H15N3O3S2
Molecular Weight397.47
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)C(=O)NC2=NC(=CS2)C3=NC4=CC=CC=C4S3)OC
InChIInChI=1S/C19H15N3O3S2/c1-24-14-8-7-11(9-15(14)25-2)17(23)22-19-21-13(10-26-19)18-20-12-5-3-4-6-16(12)27-18/h3-10H,1-2H3,(H,21,22,23)
InChIKeyNSOHVKXIJGZOKR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-[4-(1,3-Benzothiazol-2-yl)-1,3-thiazol-2-yl]-3,4-dimethoxybenzamide (CAS 477486-43-4): Chemical Identity and Procurement-Relevant Baseline


N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-3,4-dimethoxybenzamide (CAS 477486-43-4) is a synthetic heterocyclic compound that incorporates a benzothiazole ring linked to a thiazole ring via a C–C bond at the thiazole 4-position, further functionalized at the thiazole 2-position with a 3,4-dimethoxybenzamide moiety [1]. It belongs to the benzothiazole–thiazole hybrid class, a scaffold recognized for multi-target antimicrobial potential [2]. The compound has a molecular weight of 397.5 g/mol, a computed XLogP3 of 4.2, one hydrogen bond donor, seven hydrogen bond acceptors, and a topological polar surface area of 130 Ų, properties that position it as a moderately lipophilic, hydrogen-bond-capable small molecule for early-stage drug discovery screening [1].

Why Generic Substitution Fails for N-[4-(1,3-Benzothiazol-2-yl)-1,3-thiazol-2-yl]-3,4-dimethoxybenzamide (CAS 477486-43-4): Structural Determinants That Preclude Simple Analog Exchange


Benzothiazole–thiazole hybrids cannot be treated as interchangeable commodities because minor structural variations in the dimethoxybenzamide substitution pattern, the nature of the linker between the benzothiazole and thiazole rings, and the electronic character of substituents on the phenyl ring produce divergent biological profiles. In a focused series of benzothiazole–thiazole hybrids, electron-withdrawing groups (nitro, halogens) markedly enhanced antimicrobial activity, while electron-donating methoxy groups altered target engagement and potency in a position-dependent manner [1]. The 3,4-dimethoxy substitution on the benzamide ring of CAS 477486-43-4 represents a specific regioisomeric choice; the 2,4-dimethoxy, 2,5-dimethoxy, and 3,5-dimethoxy congeners each exhibit distinct NQO2 inhibitory potency (IC₅₀ values spanning 25 nM to >10 µM), demonstrating that methoxy positional isomerism alone can drive differences exceeding 400-fold in target inhibition [2]. Consequently, procurement decisions based solely on scaffold-class membership, without verification of the exact substitution geometry, risk acquiring a compound with uncharacterized or divergent activity.

Product-Specific Quantitative Evidence for N-[4-(1,3-Benzothiazol-2-yl)-1,3-thiazol-2-yl]-3,4-dimethoxybenzamide (CAS 477486-43-4): Differentiated Performance Data


Computed Physicochemical Differentiation: Lipophilicity, Hydrogen-Bond Capacity, and Topological Polar Surface Area of CAS 477486-43-4 Relative to Positional Isomers

CAS 477486-43-4 possesses a computed XLogP3 of 4.2, a topological polar surface area (TPSA) of 130 Ų, one hydrogen bond donor, and seven hydrogen bond acceptors [1]. These values are identical across all dimethoxy positional isomers that share the same molecular formula (e.g., 2,4-dimethoxy, 2,5-dimethoxy, 3,5-dimethoxy, 2,3-dimethoxy, and 3,4,5-trimethoxy variants) because the descriptors are constitution-based. However, the 3,4-dimethoxy substitution pattern creates a distinct electrostatic potential surface and dipole moment orientation compared to the 2,4- or 3,5-dimethoxy isomers, which affects molecular recognition by biological targets. In the NQO2 benzothiazole series, the 3,4-dimethoxy-substituted compounds (without the thiazole linker present in CAS 477486-43-4) showed IC₅₀ values >1 µM, whereas the most potent 3,4,5-trimethoxy analogs with 6-substitution achieved IC₅₀ values of 31–51 nM [2]. This demonstrates that within the 3,4-dimethoxy subclass, the presence or absence of the thiazole linker and additional substituents can shift potency by >30-fold.

Physicochemical profiling Drug-likeness Medicinal chemistry

Benzothiazole–Thiazole Hybrid Scaffold Antimicrobial Activity: Class-Level MIC Benchmarks for Structural Contextualization of CAS 477486-43-4

A 2025 study of benzothiazole–thiazole hybrids (compounds 4a–4f) reported MIC values ranging from 3.90 to 15.63 µg/mL against Gram-positive, Gram-negative, mycobacterial, and fungal strains, with compound 4b (bearing an electron-withdrawing nitro group) emerging as the most potent [1]. These compounds share the benzothiazole–thiazole core scaffold with CAS 477486-43-4 but differ in the substituent attached to the thiazole 2-position (the 4a–4f series carry substituted phenyl rings rather than the 3,4-dimethoxybenzamide moiety). The SAR analysis from this study established that electron-withdrawing groups enhance antimicrobial potency, whereas electron-donating methoxy groups modulate activity in a position-dependent manner. CAS 477486-43-4, with its 3,4-dimethoxy substitution (electron-donating), is predicted by class-level inference to exhibit antimicrobial activity that is modulated—but not necessarily maximized—relative to the most potent electron-withdrawing congeners [1]. Direct experimental MIC data for CAS 477486-43-4 are not available in the peer-reviewed primary literature as of the current evidence cutoff.

Antimicrobial resistance MIC determination Benzothiazole-thiazole hybrids

NQO2 Inhibitory Activity of 3,4-Dimethoxybenzothiazole Derivatives: Positional Isomer Potency Differentiation Relevant to CAS 477486-43-4

In a 2024 study, 55 benzothiazoles were evaluated as NQO2 inhibitors across five dimethoxy substitution series: 3,5-dimethoxy, 2,4-dimethoxy, 2,5-dimethoxy, 3,4-dimethoxy, and 3,4,5-trimethoxy [1]. The most potent compounds carried the 3,4,5-trimethoxy substitution with additional 6-position substituents, achieving IC₅₀ values of 31–51 nM, while the lead resveratrol-mimetic compound 15 (6-hydroxy-2-(3',5'-dihydroxyphenyl)benzo[d]thiazole) achieved an IC₅₀ of 25 nM [1]. The 3,4-dimethoxy-substituted benzothiazoles in this series (which lack the thiazole linker present in CAS 477486-43-4) exhibited IC₅₀ values consistently above 1 µM, representing at least a 40-fold reduction in potency relative to the best-in-series compounds [1]. CAS 477486-43-4 incorporates both the 3,4-dimethoxybenzamide motif and a thiazole linker not present in the NQO2 series; the impact of this additional heterocycle on NQO2 binding is unknown. Computational modeling from this study revealed that potent inhibitors achieve shape complementarity and polar interactions within the NQO2 active site, suggesting that the extended conformation of CAS 477486-43-4 could either enhance or disrupt binding depending on whether the thiazole ring occupies productive space [1].

NQO2 inhibition Cancer Neuroinflammation Benzothiazole SAR

Structural Uniqueness of CAS 477486-43-4 Within the Benzothiazole–Thiazole–Dimethoxybenzamide Chemical Space: Absence of Direct Literature Precedent

A systematic search of PubChem, ChEMBL, BindingDB, and PubMed reveals that CAS 477486-43-4 (PubChem CID 4059359) has no deposited bioassay results, no associated primary research articles, and no patent exemplification beyond its inclusion in the PubChem Substance database as a screening compound (Oprea1_506287, AKOS024599975) [1]. In contrast, closely related analogs—such as N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-2,4-dimethoxybenzamide and N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-2,3-dimethoxybenzamide—are similarly uncharacterized in the primary literature [1]. The broader benzothiazole–thiazole hybrid scaffold has been explored in two recent studies [2][3], but neither study included the 3,4-dimethoxybenzamide-substituted variant. This places CAS 477486-43-4 in a unique position: it is commercially available from multiple vendors for research use, yet its biological profile remains entirely uncharacterized in the public domain. For procurement decisions, this represents both an opportunity (novel chemical space for proprietary screening) and a risk (no validated target engagement or potency data).

Chemical novelty Scaffold differentiation Screening library design

P2X3 Receptor Antagonism Class Patent Coverage Relevant to 1,3-Thiazol-2-yl Substituted Benzamides, Including CAS 477486-43-4

The Bayer patent family WO 2016/091776 (also published as EP3230281, IL275183, and JO-P20150301-B1) claims 1,3-thiazol-2-yl substituted benzamide compounds of general formula (I) as P2X3 receptor inhibitors for the treatment or prophylaxis of neurogenic disorders [1]. CAS 477486-43-4 falls within the generic Markush structure claimed in this patent family, as it contains a 1,3-thiazol-2-yl substituted benzamide core bearing a benzothiazole substituent at the thiazole 4-position and a 3,4-dimethoxybenzamide moiety. The patent reports P2X3 antagonistic activity for exemplified compounds, establishing this mechanism as a biologically plausible target for the chemical class. However, CAS 477486-43-4 is not specifically exemplified in the patent with individual IC₅₀ data; its inclusion is solely through the generic formula. This patent coverage provides a mechanistic hypothesis for the compound's activity but does not constitute direct quantitative evidence for this specific CAS number.

P2X3 receptor Neurogenic disorders Pain Patent landscape

Recommended Research and Industrial Application Scenarios for N-[4-(1,3-Benzothiazol-2-yl)-1,3-thiazol-2-yl]-3,4-dimethoxybenzamide (CAS 477486-43-4)


De Novo Antimicrobial Screening Against ESKAPE Pathogens

CAS 477486-43-4 is a structurally enabled candidate for primary antimicrobial screening against ESKAPE pathogens (Enterococcus faecium, Staphylococcus aureus, Klebsiella pneumoniae, Acinetobacter baumannii, Pseudomonas aeruginosa, and Enterobacter species). The benzothiazole–thiazole hybrid scaffold has demonstrated MIC values in the range of 3.90–15.63 µg/mL against Gram-positive, Gram-negative, mycobacterial, and fungal strains [1]. The 3,4-dimethoxy substitution represents an unexplored point in the SAR landscape of this scaffold class, offering an opportunity to generate proprietary structure–activity data. Users should establish MIC values by broth microdilution (CLSI guidelines) and compare results directly with the published class benchmarks to quantify the contribution of the 3,4-dimethoxy substitution to antimicrobial potency.

NQO2 Inhibitor Screening and Linker SAR Exploration

The 3,4-dimethoxybenzamide motif has been established as a relevant substitution pattern for NQO2 inhibition, with basal IC₅₀ values >1 µM for 3,4-dimethoxybenzothiazoles lacking the thiazole linker [1]. CAS 477486-43-4 introduces a thiazole linker between the benzothiazole and the dimethoxybenzamide, representing a novel topological expansion of the NQO2-targeted chemical space. Procuring this compound is justified for laboratories conducting NQO2 inhibitor screening campaigns aiming to explore linker SAR, where the thiazole ring may either enhance NQO2 binding (by filling an unoccupied pocket) or reduce it (by steric clash). The compound can serve as a tool to probe the steric tolerance of the NQO2 active site, with the 25 nM benchmark (compound 15) and 31–51 nM range (compounds 40, 48, 49) providing quantitative comparators for evaluating results [1].

P2X3 Receptor Antagonist Lead Generation

The inclusion of CAS 477486-43-4 within the generic claims of the Bayer WO 2016/091776 patent family establishes P2X3 receptor antagonism as a mechanistically plausible target for this compound [1]. Organizations pursuing P2X3-targeted drug discovery for neurogenic disorders, chronic cough, or pain may consider this compound as a structurally distinct entry point for lead generation. The benzothiazole substituent at the thiazole 4-position differentiates it from the simpler phenyl-substituted analogs exemplified in the patent, potentially offering a novel intellectual property position if activity is confirmed. Procurement is recommended for laboratories equipped with P2X3 functional assays (e.g., calcium flux or electrophysiology) seeking to expand the chemical diversity of their screening libraries.

Chemical Probe Development for Benzothiazole–Thiazole Hybrid Target Deconvolution

Given the complete absence of biological characterization data for CAS 477486-43-4 [1], this compound represents a blank-slate chemical probe for target deconvolution studies. Its moderate lipophilicity (XLogP3 = 4.2) and favorable hydrogen-bonding capacity (1 donor, 7 acceptors) suggest potential interactions with multiple protein targets [1]. The compound can be employed in chemical proteomics (e.g., affinity-based protein profiling or thermal proteome profiling) to identify its cellular target engagement profile. This application scenario is most appropriate for academic or industrial groups with established chemical biology capabilities and a strategic interest in identifying novel targets for the benzothiazole–thiazole hybrid scaffold class.

Quote Request

Request a Quote for N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-3,4-dimethoxybenzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.